![molecular formula C16H14N4O2 B2421427 N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1704994-18-2](/img/structure/B2421427.png)
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide” are not available, there are general methods for synthesizing similar compounds. For instance, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Scientific Research Applications
Synthesis of N-(pyridin-2-yl)amides
This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . The synthesis process involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
The compound can also be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . This process involves a one-pot tandem cyclization/bromination .
Pharmacokinetic Profiles and Biological Activity Evaluation
The compound can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have been evaluated for their pharmacokinetic profiles and biological activity .
Anticancer Activity
The synthesized derivatives have shown promising anticancer activity against lung cancer . For instance, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .
Antibacterial and Antifungal Activity
The derivatives have also shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . Derivative IIC showed the highest activity (MIC 16–128 μg/mL) .
Antioxidant Activity
The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method . The results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .
Mechanism of Action
Target of Action
The primary targets of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. Given the structural features of the compound, it is plausible that it may interact with pathways involving pyridine or oxadiazole moieties .
Pharmacokinetics
It is known that the lipophilicity of a drug can influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, it is expected that these effects will be elucidated, providing valuable insights into the therapeutic potential of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
properties
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11(21)18-14-7-3-2-5-12(14)9-15-19-16(20-22-15)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONKOSZVNQUVLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide |
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